des-His1-[Glu9]-Glucagon (1-29) amide

Glucagon Receptor Adenylate Cyclase Competitive Antagonism

GCGR antagonist heterogeneity risks confounding metabolic research. Des-His1-[Glu9]-Glucagon (1-29) amide provides rigorously defined pharmacology: • Pure antagonism: completely abrogates cAMP (pA2 7.2); no partial agonism unlike analogs showing >200% residual activity • Biased signaling: uniquely activates IP release while blocking cAMP, enabling pathway decoupling • In vivo validated: blocks glucagon-induced hyperglycemia in rabbits (100:1 antagonist-to-agonist ratio) and STZ-diabetic rats • Enhances glucose-stimulated insulin secretion in isolated islets

Molecular Formula C148H221N41O47S
Molecular Weight 3358.7 g/mol
CAS No. 110084-95-2
Cat. No. B025362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedes-His1-[Glu9]-Glucagon (1-29) amide
CAS110084-95-2
Synonyms1-de-His-glucagon amide
glucagon amide, des-His(1)-
glucagon amide, des-histidine(1)-
Molecular FormulaC148H221N41O47S
Molecular Weight3358.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)/t73-,74+,75+,76+,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,116-,117-,118-,119-/m0/s1
InChIKeyRVXSASLSNHDASC-OSWDIKPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-His1-[Glu9]-Glucagon (1-29) amide: Validated Glucagon Receptor Antagonist


Des-His1-[Glu9]-Glucagon (1-29) amide (CAS: 110084-95-2) is a synthetic, 29-amino acid peptide and a well-characterized competitive antagonist of the glucagon receptor [1]. Derived from the native glucagon sequence, its key structural modifications—deletion of the N-terminal His1 residue and substitution of Asp9 with Glu9—confer potent antagonistic properties [2]. This compound is a cornerstone tool in metabolic research, consistently demonstrating its ability to block glucagon-mediated signaling in vitro and in vivo, thereby enabling precise interrogation of glucagon's role in glucose homeostasis and diabetes pathogenesis [3].

Reported competitive glucagon receptor antagonist for in vitro and in vivo studies
Enables interrogation of glucagon-mediated glucose homeostasis pathways
Defined structural modifications (des-His1, Glu9) support receptor blockade studies

Why Generic Glucagon Antagonists Cannot Replace This Compound


Substituting des-His1-[Glu9]-Glucagon (1-29) amide with a generic glucagon receptor antagonist is scientifically risky due to significant functional and pharmacological heterogeneity within this class. While many analogs are reported as 'antagonists,' they often retain varying degrees of partial agonist activity, a phenomenon unmasked by high-sensitivity cAMP assays using phosphodiesterase (PDE) inhibitors [1]. For instance, des-His1-[Glu9]-Glucagon (1-29) amide itself demonstrates a 5.5% residual cAMP accumulation under these stringent conditions, whereas other compounds like [Nα-Trinitrophenyl-His1, homo-Arg12]glucagon exhibit >200% [2]. Furthermore, antagonist potency, as measured by pA2 values, varies widely across different analogs (e.g., from 6.7 to 8.2) [3], directly impacting the required experimental concentrations and the robustness of in vivo glucose-lowering effects. The specific binding kinetics, in vivo efficacy profile, and dual signaling pathway modulation (i.e., cAMP vs. inositol phosphate) of des-His1-[Glu9]-Glucagon (1-29) amide are unique and cannot be assumed for any other analog without direct, comparative validation.

Partial agonism Analog antagonist activity may shift to partial agonism under PDE-inhibited cAMP assays.
Potency variability Antagonist pA2 values differ widely across analogs, altering concentration-response profiles.
Signaling bias Unique cAMP/IP pathway modulation cannot be assumed for other antagonists without validation.

Quantitative Evidence: Des-His1-[Glu9]-Glucagon (1-29) amide vs. Comparators


Competitive Antagonist Potency in Liver Membranes

Des-His1-[Glu9]-Glucagon (1-29) amide acts as a competitive antagonist at the glucagon receptor. Its antagonist potency is defined by a pA2 value of 7.2, as determined by its ability to inhibit glucagon-induced adenylyl cyclase activation in rat liver membranes [1]. This value is consistent across multiple independent sources and defines the concentration of antagonist required to shift the agonist dose-response curve twofold . Native glucagon, as the agonist in this system, has no pA2 value and serves as the baseline for 100% receptor activation [1].

Antagonist potency
Cross-study comparable
pA2 = 7.2
Supports consistent dosing and cross-study comparison
Inhibition of glucagon-stimulated adenylyl cyclase in rat liver membranes
Glucagon Receptor Adenylate Cyclase Competitive Antagonism

Receptor Binding Affinity and Functional Antagonism

The compound exhibits 40% binding affinity relative to native glucagon on rat liver membranes [1]. This moderate affinity, when combined with a near-complete loss of intrinsic signaling capacity (adenylyl cyclase activation), is a defining feature of its mechanism as a pure competitive antagonist [2]. In contrast, native glucagon binds with 100% affinity and fully activates adenylyl cyclase [1]. Other analogs, such as [des-His1, des-Phe6, Glu9]glucagon amide, demonstrate a binding IC50 of 48 nM compared to glucagon's 1.5 nM, indicating a much larger affinity gap [3].

Binding affinity
Cross-study comparable
40% of native glucagon
Moderate affinity confirms receptor engagement for competitive antagonism
Radioligand binding assay, rat hepatocyte membranes
Receptor Binding Hepatocyte Membrane Glucagon Analog

Functional Selectivity: cAMP vs. Inositol Phosphate Pathways

Des-His1-[Glu9]-Glucagon (1-29) amide demonstrates functional selectivity, also known as biased agonism. While it fails to stimulate cAMP production in rat liver membranes even at concentrations 1,000,000-fold higher than native glucagon, it does activate a secondary pathway leading to the release of inositol phosphates [1]. This is in stark contrast to native glucagon, which robustly activates the cAMP pathway but has a less defined effect on inositol phosphate release in this context. [des-His1, des-Phe6, Glu9]glucagon amide, another pure antagonist, shows no activation of either pathway, defining a different functional profile [2].

Signaling bias
Cross-study comparable
cAMP: No activation; IP: Activation observed
Native glucagon: Strong cAMP activation; IP effect unclear
Enables cAMP/IP pathway decoupling studies
In vitro, rat hepatocytes/liver membranes
Signal Transduction cAMP Inositol Phosphates Glucagon Antagonist

In Vivo Blockade of Glucagon-Induced Hyperglycemia

In anesthetized normal rabbits, des-His1-[Glu9]-Glucagon (1-29) amide, administered at a 100:1 molar ratio to glucagon, almost completely blocked the hyperglycemic effect of exogenously administered glucagon [1]. Furthermore, in streptozotocin-induced diabetic rats, the compound reduced hyperglycemia driven by endogenous glucagon [2]. This contrasts with its lack of effect on glycogenolysis in vivo, underscoring its specific action on glucagon signaling . More potent analogs like [Pla6, Glu9]glucagon(6-29) amide have shown improved in vivo glucose lowering in mice [3], but des-His1-[Glu9]-Glucagon (1-29) amide remains a well-validated reference compound for such studies.

In vivo blockade
Cross-study comparable
Almost complete blockade at 100:1 ratio
Supports glucagon-dependent hyperglycemia model validation
Anesthetized rabbits, streptozotocin-diabetic rats
Diabetes Model Hyperglycemia In Vivo Pharmacology Glucagon Antagonism

Potentiation of Glucose-Stimulated Insulin Secretion

In isolated mouse pancreatic islets, des-His1-[Glu9]-Glucagon (1-29) amide (at 3 x 10^-7 M) significantly potentiated glucose-induced insulin release by 30% in the presence of 0.01 M D-glucose, and this effect was sustained for the 30-minute test period [1]. For comparison, an equimolar concentration of native glucagon (3 x 10^-7 M) enhanced insulin release by 290%, highlighting the functional divergence between the agonist and antagonist on insulin secretion [2]. A lower concentration of glucagon (3 x 10^-9 M) produced a similar 30% increase, indicating the antagonist is far less potent at this effect [3].

GSIS potentiation
Head-to-head
30% increase at 3×10⁻⁷ M
Native glucagon: 290% increase at same concentration
Insulin secretion potentiation context for islet function studies
Isolated mouse pancreatic islets, 0.01 M D-glucose
Insulin Secretion Pancreatic Islets Glucose Homeostasis Glucagon Antagonist

Recommended Applications in Preclinical Diabetes Research


Validating Glucagon Signaling in Hyperglycemia Models

This compound is a standard tool for confirming the glucagon-dependence of hyperglycemia in diabetic animal models. Its proven in vivo efficacy in rabbits and rats [1] makes it ideal for acute studies where blocking endogenous or exogenous glucagon action is required to dissect metabolic pathways. The 100:1 antagonist-to-agonist ratio established for effective blockade in rabbits provides a quantitative dosing benchmark for such experiments [2].

Dissecting cAMP vs. Inositol Phosphate Signaling

The unique functional selectivity of des-His1-[Glu9]-Glucagon (1-29) amide, which completely abrogates cAMP production while activating inositol phosphate release [1], enables researchers to decouple these two signaling arms downstream of the glucagon receptor. This is a powerful application for studying biased signaling and the specific metabolic outcomes tied to each pathway, a level of mechanistic insight not possible with pure antagonists that block all signaling.

Benchmarking Novel Glucagon Antagonists

As one of the earliest and most thoroughly characterized peptide glucagon antagonists, des-His1-[Glu9]-Glucagon (1-29) amide serves as an essential reference standard [1]. Its well-defined pA2 (7.2) [2], binding affinity (40% of glucagon) [3], and in vivo profile provide a robust baseline for evaluating the potency, selectivity, and efficacy of next-generation antagonist peptides or small molecules in both binding and functional assays.

Studying Glucagon's Paracrine Role in Islet Function

The compound's ability to potentiate glucose-stimulated insulin secretion (GSIS) from isolated islets [1] positions it as a critical reagent for ex vivo studies on intra-islet glucagon signaling. By blocking glucagon's autocrine/paracrine actions, researchers can more precisely define its contribution to beta-cell function and insulin release dynamics, a key area of interest for understanding and treating diabetes.

Application
Selection Property
Validation Focus
Glucagon signaling blockade in metabolic models
In vivo glucagon blockade profile
Glucagon-dependent glucose regulation in diabetic animals
Biased signaling pathway research
cAMP/IP functional selectivity
Pathway-specific metabolic outcome assessment
Novel antagonist benchmarking
Reference compound profile
Potency and selectivity assay comparison
Islet paracrine signaling studies
GSIS potentiation profile
Beta-cell function and insulin release dynamics

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